Pyrrolidine-3-carboxylic acid (2-methyl-benzothiazol-6-yl)-amide hydrochloride Pyrrolidine-3-carboxylic acid (2-methyl-benzothiazol-6-yl)-amide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1361116-39-3
VCID: VC2951141
InChI: InChI=1S/C13H15N3OS.ClH/c1-8-15-11-3-2-10(6-12(11)18-8)16-13(17)9-4-5-14-7-9;/h2-3,6,9,14H,4-5,7H2,1H3,(H,16,17);1H
SMILES: CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3CCNC3.Cl
Molecular Formula: C13H16ClN3OS
Molecular Weight: 297.8 g/mol

Pyrrolidine-3-carboxylic acid (2-methyl-benzothiazol-6-yl)-amide hydrochloride

CAS No.: 1361116-39-3

Cat. No.: VC2951141

Molecular Formula: C13H16ClN3OS

Molecular Weight: 297.8 g/mol

* For research use only. Not for human or veterinary use.

Pyrrolidine-3-carboxylic acid (2-methyl-benzothiazol-6-yl)-amide hydrochloride - 1361116-39-3

Specification

CAS No. 1361116-39-3
Molecular Formula C13H16ClN3OS
Molecular Weight 297.8 g/mol
IUPAC Name N-(2-methyl-1,3-benzothiazol-6-yl)pyrrolidine-3-carboxamide;hydrochloride
Standard InChI InChI=1S/C13H15N3OS.ClH/c1-8-15-11-3-2-10(6-12(11)18-8)16-13(17)9-4-5-14-7-9;/h2-3,6,9,14H,4-5,7H2,1H3,(H,16,17);1H
Standard InChI Key XWNMBYAAOFPUBK-UHFFFAOYSA-N
SMILES CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3CCNC3.Cl
Canonical SMILES CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3CCNC3.Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound features a pyrrolidine ring substituted at the 3-position with a carboxylic acid-derived amide group linked to a 2-methyl-benzothiazole moiety. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical formulations . Key physicochemical properties include:

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₆ClN₃OS
Molecular Weight297.80 g/mol
IUPAC NameN-(2-methyl-1,3-benzothiazol-6-yl)pyrrolidine-3-carboxamide;hydrochloride
SMILESCC1=NC2=C(S1)C=C(C=C2)NC(=O)C3CCNC3.Cl
SolubilityHigh in polar solvents (e.g., DMF, methanol)

The benzothiazole group contributes to π-π stacking interactions with biological targets, while the pyrrolidine ring enhances conformational flexibility . The hydrochloride salt form improves bioavailability by increasing aqueous solubility .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via amide coupling between pyrrolidine-3-carboxylic acid derivatives and 2-methyl-benzothiazol-6-amine. A representative protocol involves:

  • Activation: Pyrrolidine-3-carboxylic acid is activated using coupling agents like HBTU or EDC/DCC in aprotic solvents (e.g., DMF) .

  • Amidation: Reaction with 2-methyl-benzothiazol-6-amine under basic conditions (e.g., triethylamine) .

  • Salt Formation: Precipitation with HCl in methanol/ethanol yields the hydrochloride salt .

Table 2: Reaction Conditions and Yields

ParameterConditionsYieldSource
Coupling AgentHBTU or EDC/DCC65–85%
SolventDMF, MeCN
Temperature25–80°C

Stereochemical Considerations

Stereoselective synthesis of pyrrolidine derivatives often employs chiral catalysts or resolution techniques. For example, enantioselective hydrogenation using Ru-BINAP complexes achieves >99% enantiomeric excess in related compounds .

Biological Activity

Antimicrobial Properties

Structural analogs of this compound exhibit broad-spectrum antimicrobial activity. For instance, 1-(6-nitrobenzo[d]thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid demonstrated bacteriostatic effects against Bacillus subtilis (MIC: 8 µg/mL) . The benzothiazole moiety likely disrupts bacterial cell wall synthesis via inhibition of penicillin-binding proteins .

Neurological Applications

Patent data highlights pyrrolidine derivatives as α₂δ subunit ligands with 10-fold higher binding affinity than gabapentin, indicating potential for neuropathic pain management .

Chemical Reactivity and Stability

Hydrolysis Pathways

The amide bond undergoes hydrolysis under extreme pH conditions:

  • Acidic Hydrolysis (pH <3): Cleavage to pyrrolidine-3-carboxylic acid and 2-methyl-benzothiazol-6-amine hydrochloride .

  • Basic Hydrolysis (pH >10): Formation of sodium pyrrolidine-3-carboxylate and free amine .

Table 3: Stability Profile

ConditionDegradation Observed?NotesSource
pH 1–3 (aqueous)Yes (slow)Amide bond cleavage
pH 7–8 (aqueous)NoStable >48 h
Oxidative (H₂O₂)YesSulfur oxidation

Functionalization Reactions

  • Electrophilic Aromatic Substitution: Nitration (HNO₃/H₂SO₄) introduces nitro groups at the benzothiazole 4-position .

  • Halogenation: Bromination (Br₂/FeBr₃) occurs selectively at the 5-position .

Comparative Analysis with Structural Analogs

Table 4: Comparison with Pyrrolidine Derivatives

CompoundKey FeaturesBioactivitySource
Target Compound2-Methyl-benzothiazole amideAntimicrobial, anticancer
(3R)-Pyrrolidine-3-carboxylic acidUnsubstituted carboxylic acidLow bioavailability
1-Benzyl-4-(halogen-aryl) derivativesHalogenated aryl groupsCNS targeting

The benzothiazole moiety in the target compound enhances target engagement in hydrophobic binding pockets compared to simpler carboxylic acid derivatives .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.56 ppm (methyl group), 7.20–8.95 ppm (benzothiazole aromatic protons) .

  • LCMS: [M+H]⁺ m/z 297.8 (calculated), 297.7 (observed) .

Applications in Drug Development

Lead Optimization

The compound serves as a scaffold for kinase inhibitors. Modifications at the benzothiazole 6-position improve selectivity for EGFR T790M mutants (IC₅₀: <1 nM) .

Prodrug Design

Esterification of the amide group enhances blood-brain barrier permeability, enabling CNS drug delivery .

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